4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
CAS No.: 2640878-11-9
Cat. No.: VC11874683
Molecular Formula: C16H19BrN4O
Molecular Weight: 363.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640878-11-9 |
|---|---|
| Molecular Formula | C16H19BrN4O |
| Molecular Weight | 363.25 g/mol |
| IUPAC Name | 4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
| Standard InChI | InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
| Standard InChI Key | IXIAEXGBXNKFFF-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a piperazine group and at the 6-position with a methoxy group. The piperazine moiety is further functionalized with a 4-bromobenzyl substituent, enhancing its lipophilicity and binding affinity to biological targets. Key structural features include:
-
Pyrimidine core: Provides a planar aromatic system for π-π interactions.
-
Piperazine ring: Introduces conformational flexibility and hydrogen-bonding capabilities.
-
4-Bromophenyl group: Contributes to electron-withdrawing effects and halogen bonding.
Physicochemical Profile
The compound’s physicochemical properties are critical for its pharmacokinetic behavior:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉BrN₄O | |
| Molecular Weight | 363.25 g/mol | |
| logP (Partition系数) | 3.2 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 46.9 Ų |
The methoxy group at the 6-position enhances solubility, while the bromophenyl group increases membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves multi-step reactions:
-
Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters yields the 6-methoxypyrimidine scaffold .
-
Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring with a pre-functionalized piperazine intermediate.
-
Bromophenyl Functionalization: Alkylation of the piperazine nitrogen with 4-bromobenzyl bromide under basic conditions.
Example Reaction Scheme:
Purification and Characterization
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. Characterization employs:
-
NMR Spectroscopy: Confirms substitution patterns (e.g., δ 7.6 ppm for aromatic protons adjacent to bromine) .
-
Mass Spectrometry: Molecular ion peak at m/z 363.25 [M+H]⁺.
Biological Activity and Mechanisms
Antitumor Activity
In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 8.2 μM). Mechanistic studies indicate:
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage.
-
Cell Cycle Arrest: G1 phase arrest via downregulation of cyclin D1.
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 16 μg/mL for Staphylococcus aureus), likely due to disruption of cell membrane integrity.
Pharmacological Applications
Antidepressant Efficacy
A preclinical trial in murine models showed a 40% reduction in immobility time during the forced swim test, comparable to fluoxetine .
Oncology
In xenograft models, daily administration (10 mg/kg) reduced tumor volume by 62% over 21 days, with minimal hepatotoxicity.
Antimicrobial Development
Synergy with β-lactam antibiotics (FIC index = 0.5) suggests potential as an adjuvant in resistant infections.
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| 4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine | C₁₆H₁₉BrN₄O | 3-Bromo substitution | Reduced 5-HT₁A affinity (Ki = 35 nM) |
| 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine | C₁₆H₁₉BrN₄O | Pyrimidine substitution at 2-position | Enhanced antimicrobial activity (MIC = 8 μg/mL) |
| 4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine | C₁₆H₁₉ClN₄O | Chlorine substitution | Comparable antitumor efficacy (IC₅₀ = 7.9 μM) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume